L-97-1
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Overview
Description
L-97-1 is a water-soluble small molecule compound known for its high affinity and selectivity against human A1 adenosine receptors. It functions as an antagonist to these receptors, which play a significant role in various physiological processes, including bronchoconstriction in asthma patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-97-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route includes:
Formation of the core structure: This involves the reaction of 3-[2-(4-aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione with appropriate reagents under controlled conditions.
Functional group modifications: Introduction of specific functional groups to enhance the compound’s affinity and selectivity for A1 adenosine receptors.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the reactions.
Purification: Employing techniques such as crystallization and chromatography to obtain the pure compound.
Quality control: Ensuring the compound meets the required purity and quality standards.
Chemical Reactions Analysis
Types of Reactions: L-97-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify certain functional groups.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can result in modified analogs of this compound .
Scientific Research Applications
L-97-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in modulating adenosine receptors in various biological systems.
Industry: Utilized in the development of new drugs and therapeutic agents targeting adenosine receptors.
Mechanism of Action
L-97-1 exerts its effects by competitively binding to A1 adenosine receptors, thereby blocking the action of adenosine. This inhibition prevents adenosine-induced bronchoconstriction and inflammation, making it a potential therapeutic agent for asthma and other related conditions. The molecular targets include the A1 adenosine receptors, and the pathways involved are those related to adenosine signaling .
Comparison with Similar Compounds
L-97-1 is unique due to its high affinity and selectivity for A1 adenosine receptors. Similar compounds include:
Caffeine: A non-selective adenosine receptor antagonist.
Theophylline: Another non-selective adenosine receptor antagonist used in the treatment of respiratory diseases.
DPCPX: A selective A1 adenosine receptor antagonist, but with different pharmacokinetic properties compared to this compound
This compound stands out due to its water solubility, high oral bioavailability, and specific targeting of A1 adenosine receptors, making it a promising candidate for further research and development .
Properties
CAS No. |
770703-20-3 |
---|---|
Molecular Formula |
C29H38N6O3 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
3-[2-(4-aminophenyl)ethyl]-8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C29H38N6O3/c1-3-15-35-28(37)26-27(34(29(35)38)16-14-22-10-12-24(30)13-11-22)31-25(21-23-8-6-5-7-9-23)33(26)18-17-32(4-2)19-20-36/h5-13,36H,3-4,14-21,30H2,1-2H3 |
InChI Key |
QVEHDKFBFDUCEZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2CCN(CC)CCO)CC3=CC=CC=C3)N(C1=O)CCC4=CC=C(C=C4)N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2CCN(CC)CCO)CC3=CC=CC=C3)N(C1=O)CCC4=CC=C(C=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-97-1; L 97-1; L97-1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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